3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

Description

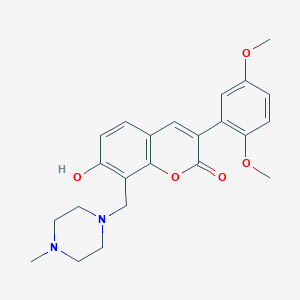

This coumarin derivative features a 2H-chromen-2-one core substituted with a 2,5-dimethoxyphenyl group at position 3, a hydroxyl group at position 7, and a 4-methylpiperazinylmethyl moiety at position 8. Coumarins are known for diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory effects . The addition of a 4-methylpiperazine group enhances solubility in acidic environments due to protonation of its tertiary amine, while the 2,5-dimethoxyphenyl group may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-24-8-10-25(11-9-24)14-19-20(26)6-4-15-12-18(23(27)30-22(15)19)17-13-16(28-2)5-7-21(17)29-3/h4-7,12-13,26H,8-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEXXHHXMDNJNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.

Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Hydroxylation at the 7th Position: The hydroxyl group at the 7th position can be introduced through a selective hydroxylation reaction using reagents such as hydrogen peroxide or a suitable oxidizing agent.

Attachment of the 4-Methylpiperazin-1-ylmethyl Group: The final step involves the nucleophilic substitution reaction of the chromen-2-one derivative with 4-methylpiperazine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution can be carried out using halogens or nitro compounds, while nucleophilic substitution can involve amines or thiols.

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Hydroxy derivatives

Substitution: Various substituted chromen-2-one derivatives

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Coumarin Derivatives

Table 1: Key Structural Differences Among Coumarin Derivatives

Key Observations:

Substituent Position and Electronic Effects: The 2,5-dimethoxyphenyl group in the target compound provides distinct electronic effects compared to the 2,4-dimethoxyphenyl analog . Piperazine vs. Piperidine: The 4-methylpiperazinylmethyl group (target compound) introduces a basic nitrogen, increasing solubility in acidic media, whereas the 4-methylpiperidinylmethyl group lacks this property, favoring lipophilicity.

Biological Activity :

- Coumarins with piperazine substituents (e.g., compound 3 in ) often exhibit enhanced interaction with enzymes like kinases or receptors due to hydrogen bonding via the tertiary amine.

- The dimethoxyphenyl group may confer selectivity toward targets such as cytochrome P450 enzymes or DNA topoisomerases, as seen in other methoxy-substituted coumarins .

Synthetic Routes :

- The target compound’s synthesis likely involves a Mannich reaction , analogous to methods described for similar derivatives . For example, reacting 7-hydroxycoumarin with formaldehyde and 4-methylpiperazine under reflux conditions.

- Modifications at position 3 (e.g., introducing 2,5-dimethoxyphenyl) may require Suzuki coupling or Ullmann reactions, as demonstrated in related aryl-substituted coumarins .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Key Insights:

- The 4-methylpiperazinylmethyl group balances lipophilicity (LogP ~2.8) and solubility, making the target compound more bioavailable than its piperidine analog .

Biological Activity

3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of chromenones, which are known for their diverse biological activities. The unique structure of this compound, featuring a chromenone core, a hydroxy group, and a piperazine moiety, suggests potential pharmacological applications in various fields such as medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C24H28N2O5

- Molecular Weight : 424.5 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

Studies have shown that derivatives of chromenones possess significant antimicrobial properties. The presence of the piperazine moiety may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against various bacterial strains.

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies reported IC50 values indicating its potency against different cancer types.

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes it a candidate for further development in treating inflammatory diseases.

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Exhibited significant antimicrobial activity against E. coli and S. aureus with MIC values < 100 µg/mL | Disk diffusion method |

| Study B | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 12 µM | MTT assay |

| Study C | Reduced inflammation in a rat model of arthritis by decreasing IL-6 levels | ELISA and histological analysis |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The hydroxy group may play a crucial role in enzyme inhibition, affecting pathways related to inflammation and cancer progression.

- Receptor Modulation : The piperazine ring could interact with various receptors involved in neurotransmission and inflammatory responses.

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one, and how can intermediates be characterized?

Methodological Answer:

- Synthesis Strategy : Begin with a pre-functionalized chromen-2-one core. Introduce the 2,5-dimethoxyphenyl group via Friedel-Crafts alkylation or Suzuki coupling, followed by regioselective hydroxylation at C7 using demethylation agents (e.g., BBr₃). The 4-methylpiperazinylmethyl group at C8 can be introduced via Mannich reaction with 4-methylpiperazine and formaldehyde under basic conditions .

- Characterization : Use LC-MS to confirm molecular weight, ¹H/¹³C NMR for substituent positioning, and IR spectroscopy to verify hydroxyl and carbonyl groups. Compare with analogs like 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one .

Q. How is the structural configuration of this compound validated, particularly the substitution pattern on the chromenone core?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with a stabilizing agent (e.g., methanol/water mixtures) and refine using SHELXL . For example, the crystal structure of a similar compound (7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one) was resolved with space group P2₁/c and validated via R-factor analysis .

- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to confirm bond angles and substituent orientation .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., antimicrobial, anticancer)?

Methodological Answer:

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

- Antimicrobial Testing : Employ microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Assess minimum inhibitory concentration (MIC) using broth dilution .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to target proteins (e.g., kinases, GPCRs)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., PI3Kγ for anticancer activity). Validate with free energy calculations (MM-GBSA) .

- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding with the hydroxyl group, π-π stacking with the chromenone core) using tools like PharmaGist .

Q. What experimental design principles apply to studying structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

- Variable Substituent Analysis : Systematically modify the 2,5-dimethoxyphenyl group (e.g., replace methoxy with halogens) and assess changes in bioactivity. Use ANOVA to identify statistically significant trends .

- QSAR Modeling : Generate 3D descriptors (e.g., logP, polar surface area) and correlate with IC₅₀ values via partial least squares (PLS) regression .

Q. How can conflicting solubility and stability data be resolved for this compound?

Methodological Answer:

- Solubility Profiling : Conduct shake-flask experiments in buffers (pH 1–7.4) with HPLC quantification. Compare with predicted logP values (e.g., using ChemAxon).

- Stability Studies : Use accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS. Identify degradation products (e.g., hydrolysis of the piperazinylmethyl group) .

Q. What chromatographic methods are optimal for purifying this compound and its derivatives?

Methodological Answer:

- HPLC Conditions : Use a C18 column with a gradient of methanol:buffer (e.g., 0.1% TFA). Adjust pH to 4.6 for ionizable groups (e.g., piperazine) to enhance resolution .

- Flash Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 70:30) for intermediate purification .

Q. How can environmental impact assessments (e.g., biodegradation, toxicity) be integrated into early-stage research?

Methodological Answer:

- Ecotoxicity Screening : Use Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays .

- Biodegradation Studies : Employ OECD 301F manometric respirometry to measure biological oxygen demand (BOD) over 28 days .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies and apply random-effects models to account for variability in assay conditions (e.g., cell line passage number, serum concentration) .

- Dose-Response Replication : Repeat assays with standardized protocols (e.g., identical cell culture media, incubation times) to isolate compound-specific effects .

Q. What validation metrics are critical for crystallographic data quality?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.